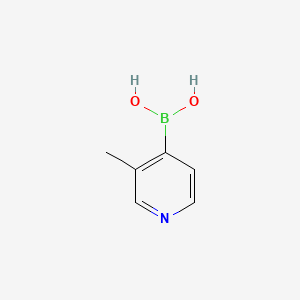

(3-Methylpyridin-4-yl)boronic acid

Description

Properties

IUPAC Name |

(3-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERCJHSQPNSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660504 | |

| Record name | (3-Methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894808-72-1 | |

| Record name | (3-Methylpyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Picoline-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (3-Methylpyridin-4-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of (3-Methylpyridin-4-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on a well-established method for analogous pyridylboronic acids, involving a lithium-halogen exchange followed by an in situ quench with a borate ester. This method is known for its high efficiency and scalability.

Core Synthesis Strategy: Lithium-Halogen Exchange

The primary route for the synthesis of this compound involves the reaction of a 4-halo-3-methylpyridine with an organolithium reagent to form a highly reactive lithiated intermediate. This intermediate is then immediately trapped with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid. This "in situ quench" protocol is crucial for achieving high yields by minimizing side reactions of the unstable lithiated pyridine species.

Experimental Protocol

This protocol is adapted from the validated synthesis of 3-pyridylboronic acid.[1][2] The starting material for this specific synthesis is 4-chloro-3-methylpyridine or 4-bromo-3-methylpyridine.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (for 50 mmol scale) | Notes |

| 4-Chloro-3-methylpyridine | C₆H₆ClN | 127.57 | 6.38 g (50 mmol) | Starting material. Ensure dryness. |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 13.9 mL (60 mmol) | Reagent for borylation. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 24 mL of 2.5 M solution in hexanes (60 mmol) | Organolithium reagent. Handle with care under inert atmosphere. |

| Toluene | C₇H₈ | 92.14 | 80 mL | Anhydrous solvent. |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 20 mL | Anhydrous solvent. |

| Hydrochloric acid (HCl) | HCl | 36.46 | ~50 mL of 2 N solution | For acidic workup. |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | As needed (5 N solution) | For pH adjustment. |

| Acetonitrile | C₂H₃N | 41.05 | As needed | For crystallization. |

| Sodium chloride (NaCl) | NaCl | 58.44 | As needed | For aqueous workup. |

Reaction Conditions Summary:

| Parameter | Value |

| Reaction Scale | 50 mmol |

| Reaction Temperature | -40 °C to -20 °C |

| Reaction Time | ~1.5 hours |

| Work-up | Acid-base extraction |

| Purification | Crystallization |

| Expected Yield | 85-95% |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet, combine 4-chloro-3-methylpyridine (50 mmol), triisopropyl borate (60 mmol), anhydrous toluene (80 mL), and anhydrous THF (20 mL).

-

Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetone bath.

-

Lithiation and Borylation: Slowly add n-butyllithium (2.5 M in hexanes, 60 mmol) to the cooled mixture over 1 hour, maintaining the internal temperature at or below -35 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -40 °C.

-

Quenching: Remove the cooling bath and allow the reaction mixture to warm to -20 °C. At this point, carefully add 2 N hydrochloric acid (~50 mL) to quench the reaction.

-

Work-up: Once the mixture reaches room temperature, transfer it to a separatory funnel. Separate the aqueous layer and adjust its pH to approximately 7.5 with a 5 N sodium hydroxide solution. The product will begin to precipitate as a white solid.

-

Extraction: Saturate the aqueous layer with solid sodium chloride and extract with THF (3 x 50 mL).

-

Isolation: Combine the organic extracts and concentrate them under reduced pressure to obtain a solid residue.

-

Purification: Suspend the crude solid in acetonitrile and heat to 70 °C for 30 minutes. Allow the solution to cool slowly to room temperature and then to 0 °C in an ice bath. Collect the crystalline product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Visualizing the Synthesis

Reaction Pathway:

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Experimental Workflow:

This diagram outlines the general laboratory workflow for the synthesis.

Caption: Experimental workflow for the synthesis.

Safety Considerations

-

Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

-

Solvents: Toluene and THF are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.

-

Corrosives: Hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate PPE.

This guide provides a robust and detailed protocol for the synthesis of this compound, empowering researchers and drug development professionals with a reliable method for accessing this important chemical intermediate.

References

Spectroscopic Data and Characterization of (3-Methylpyridin-4-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Methylpyridin-4-yl)boronic acid is a heterocyclic boronic acid derivative of interest in medicinal chemistry and drug development due to its potential applications in various therapeutic areas. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable pharmacophores and tools for chemical biology. This technical guide provides a summary of the available physicochemical properties of this compound and outlines standard experimental protocols for its spectroscopic characterization. A comprehensive search of scientific literature and chemical databases did not yield specific, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Therefore, this document also presents expected spectral characteristics based on its chemical structure and data from analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data has been compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₆H₈BNO₂ | PubChem[1] |

| Molecular Weight | 136.94 g/mol | PubChem[1] |

| CAS Number | 894808-72-1 | ChemicalBook[2] |

| Appearance | White to light yellow solid (Predicted) | ChemicalBook[2] |

| Boiling Point | 323.9±44.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.18±0.1 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 7.67±0.58 (Predicted) | ChemicalBook[2] |

| InChI | InChI=1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3 | PubChem[1] |

| InChIKey | KSERCJHSQPNSJM-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=C(C=NC=C1)B(O)O | PubChem[1] |

Spectroscopic Characterization: Expected Data and General Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR would be highly informative.

2.1.1. Expected ¹H NMR Spectral Data

Based on the structure, the following proton signals are anticipated:

-

Pyridyl Protons: Three distinct aromatic proton signals. The protons at positions 2, 5, and 6 will likely appear as a singlet and two doublets, or as a more complex multiplet pattern depending on the coupling constants. Their chemical shifts are expected in the range of 7.0-9.0 ppm.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group, likely appearing in the range of 2.0-2.5 ppm.

-

Boronic Acid Protons: A broad singlet for the two hydroxyl protons of the boronic acid group. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature, and it may exchange with residual water in the solvent, leading to its disappearance.

2.1.2. Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show six distinct signals:

-

Pyridyl Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbon attached to the boron atom (C4) will likely be broad due to quadrupolar relaxation of the adjacent boron nucleus. The chemical shifts are expected in the aromatic region (120-160 ppm).

-

Methyl Carbon: One signal for the methyl carbon, typically in the range of 15-25 ppm.

2.1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a boronic acid sample is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical, as boronic acids can form trimers (boroxines) in aprotic solvents, leading to complex spectra. Using a coordinating solvent like DMSO-d₆ can help to break up these oligomers.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30) and acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

For ¹¹B NMR, use a specific boron probe or a broadband probe tuned to the ¹¹B frequency.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

2.2.1. Expected IR Spectral Data

Key vibrational bands expected for this compound include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C-H Stretch: Aromatic C-H stretches typically appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

-

C=N and C=C Stretch: Vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

-

B-O Stretch: A strong, characteristic band for the B-O bond is expected around 1300-1400 cm⁻¹.

-

B-C Stretch: A weaker band for the B-C bond may be observed around 1000-1100 cm⁻¹.

2.2.2. Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

2.3.1. Expected Mass Spectral Data

-

Molecular Ion Peak: The molecular ion peak ([M]⁺ or [M+H]⁺ in the case of soft ionization techniques) should be observed at m/z corresponding to the molecular weight of the compound (136.94). The presence of boron will result in a characteristic isotopic pattern, with the major peak corresponding to the ¹¹B isotope and a smaller peak (approximately 25% of the intensity) for the ¹⁰B isotope.

-

Fragmentation: Common fragmentation pathways for boronic acids include the loss of water (H₂O) and the boronic acid group (B(OH)₂).

2.3.2. Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometry techniques can be used, including Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for soft ionization, or Electron Ionization (EI) for more extensive fragmentation.

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides an overview of the known properties and expected spectroscopic data for this compound. While specific experimental data is currently lacking in the public domain, the provided general protocols and expected spectral characteristics offer a valuable resource for researchers and scientists working with this compound. The detailed methodologies will enable the acquisition of high-quality spectroscopic data, which is essential for structural confirmation, purity assessment, and further development in medicinal chemistry and related fields. It is recommended that researchers undertaking the synthesis or use of this compound perform a full suite of spectroscopic analyses to confirm its identity and purity.

References

(3-Methylpyridin-4-yl)boronic acid CAS number 894808-72-1

CAS Number: 894808-72-1

This technical guide provides an in-depth overview of (3-Methylpyridin-4-yl)boronic acid, a key building block for researchers, scientists, and professionals in drug development. The document covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the synthesis of complex pharmaceutical agents.

Physicochemical and Safety Data

This compound is a solid organic compound widely used in synthetic chemistry.[1] Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 894808-72-1 | [2][3] |

| Molecular Formula | C₆H₈BNO₂ | [2][3] |

| Molecular Weight | 136.95 g/mol | [3] |

| Boiling Point | 323.9°C at 760 mmHg | [2][4] |

| Density | 1.18 g/cm³ | [2][4] |

| Flash Point | 149.7°C | [2] |

| pKa | 7.67 ± 0.58 | [4] |

| Appearance | Solid | [1] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [1][4] |

Table 2: Safety and Hazard Information

| Identifier | Description | Reference |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][3] |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1] |

Synthesis and Reactivity

Pyridinylboronic acids are typically synthesized through several established methods. A common and effective approach involves a metal-halogen exchange reaction from a corresponding halopyridine, followed by borylation.

A plausible synthetic route for this compound begins with 4-bromo-3-methylpyridine. This starting material undergoes a lithium-halogen exchange at low temperatures, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) to form the boronate ester, which is then hydrolyzed to the desired boronic acid.

The primary utility of this compound stems from its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds, such as biaryl structures, which are prevalent in bioactive compounds.[6][7]

Application in Drug Discovery: Suzuki-Miyaura Coupling

This compound serves as a crucial building block for introducing the 3-methylpyridin-4-yl moiety into target molecules. This is particularly valuable in the development of kinase inhibitors, a major class of therapeutic drugs.[5] The Suzuki-Miyaura reaction facilitates the coupling of the boronic acid with an aryl or heteroaryl halide, a key step in assembling the core structure of many pharmaceuticals.[8]

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X).

-

Transmetalation: The organoboron reagent (R²-B(OH)₂) transfers its organic group to the palladium complex.

-

Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the final product and regenerating the Pd(0) catalyst.

Relevance in Biological Signaling Pathways

Many kinase inhibitors target specific signaling pathways that are dysregulated in diseases like cancer or inflammatory disorders.[5] For example, compounds synthesized using pyridinylboronic acid derivatives can be designed to inhibit Janus kinases (JAKs), which are critical components of the JAK-STAT signaling pathway.[5] This pathway transmits signals from cytokines and growth factors on the cell surface to the nucleus, regulating gene expression involved in immunity and cell growth.

By using this compound to synthesize a specific inhibitor, drug developers can create molecules that block the ATP-binding site of a kinase like JAK, thereby preventing downstream signaling and mitigating the disease process.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a representative methodology for the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

-

Schlenk flask or reaction vial

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed anhydrous solvent mixture to the flask via syringe.

-

Reaction: Stir the mixture at the desired temperature (typically 80-100°C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Handling and Storage

Proper handling and storage are essential for maintaining the integrity and safety of this compound.

-

Handling: Use in a well-ventilated area or fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10] Avoid formation and inhalation of dust.[11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4] For long-term stability, storage in a freezer at or below -20°C is recommended.[1][4] The compound is moisture-sensitive.[11]

References

- 1. This compound | 894808-72-1 [sigmaaldrich.com]

- 2. (3-methyl-4-pyridyl)boronic acid | 894808-72-1 [chemnet.com]

- 3. This compound | C6H8BNO2 | CID 44754762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 894808-72-1 CAS MSDS (3-Methylpyridine-4-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Structure, Bonding, and Synthetic Applications of (3-Methylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylpyridin-4-yl)boronic acid is a key building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to forge carbon-carbon and carbon-heteroatom bonds. Its unique electronic and steric properties, conferred by the pyridine ring and the adjacent methyl group, make it a valuable reagent in the synthesis of complex molecules, including potent enzyme inhibitors. This guide provides a comprehensive overview of its structure, bonding characteristics, and, most importantly, its application in the synthesis of targeted therapeutics, supported by experimental data and protocols.

Molecular Structure and Bonding

This compound possesses the chemical formula C₆H₈BNO₂. The molecule consists of a pyridine ring substituted at the 4-position with a boronic acid group [-B(OH)₂] and at the 3-position with a methyl group. The boronic acid moiety is pivotal to its reactivity, enabling its participation in a variety of cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈BNO₂ | - |

| Molecular Weight | 136.94 g/mol | - |

| IUPAC Name | This compound | - |

| CAS Number | 894808-72-1 | [1] |

While a definitive crystal structure for this compound is not publicly available, the geometry around the boron atom is expected to be trigonal planar. In the solid state, boronic acids frequently form dimeric or trimeric structures through intermolecular hydrogen bonding between the hydroxyl groups, often resulting in the formation of boroxine rings.

Spectroscopic Characterization

Detailed spectroscopic data for isolated this compound is not readily found in the literature. However, its incorporation into larger molecules has been characterized. Below is a summary of spectroscopic data for a compound synthesized using this compound.

Table 2: Spectroscopic Data for a Representative Product Synthesized with this compound

| Compound | Analytical Method | Data | Reference |

| Product of Suzuki Coupling with a brominated core | ¹H NMR (400 MHz, DMSO-d₆) | δ = 9.26 (s, 1H), ... (further peaks for the coupled product) | [1] |

| Product of Suzuki Coupling with a brominated core | LC-MS (ESI+) | m/z = 423.6 [M + H]⁺ | [1] |

| A KRAS inhibitor conjugate | ¹H NMR (400 MHz, CDCl₃-d) | δ 8.54 (d, J = 2.4 Hz, 1H), 8.47 (d, J= 4.8 Hz, 1H), 7.65 - 7.55 (m, 2H), ... | [2] |

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of biaryl structures.

General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide, based on methodologies reported in the synthesis of WDR5 inhibitors.[3]

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (2.0 equiv)[3]

-

Potassium carbonate (2.5 equiv)[3]

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.05 equiv)[3]

-

1,4-Dioxane

-

Water

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, potassium carbonate, and PdCl₂(dppf)·CH₂Cl₂.[3]

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Role in Drug Discovery: Targeting Signaling Pathways

This compound has been instrumental in the synthesis of inhibitors targeting key signaling molecules implicated in cancer and autoimmune diseases.

Inhibition of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. This compound has been used as a synthetic precursor for PI3Kγ inhibitors.[4] By blocking the activity of PI3Kγ, these inhibitors can disrupt downstream signaling through AKT and mTOR, ultimately leading to reduced cancer cell proliferation and survival.

Targeting WDR5 in MLL-Rearranged Leukemias

WD repeat-containing protein 5 (WDR5) is a core component of the MLL (mixed-lineage leukemia) histone methyltransferase complex. This complex is crucial for regulating gene expression, and its aberrant activity due to chromosomal translocations is a driver of aggressive leukemias. This compound has been employed in the synthesis of potent WDR5 inhibitors.[3] These inhibitors disrupt the interaction between WDR5 and MLL, thereby inhibiting the histone methylation that promotes leukemogenesis.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its utility in constructing complex scaffolds through robust and reliable cross-coupling chemistry has cemented its importance in drug discovery. The successful application of this reagent in the development of inhibitors for critical cancer targets such as PI3Kγ and WDR5 highlights its significance for researchers and scientists in the pharmaceutical industry. Future explorations of its reactivity will undoubtedly continue to expand the chemical space accessible to medicinal chemists, paving the way for the discovery of new and improved therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2024040080A1 - Kras inhibitor conjugates - Google Patents [patents.google.com]

- 3. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - Google Patents [patents.google.com]

An In-depth Technical Guide to (3-Methylpyridin-4-yl)boronic acid for Researchers and Drug Development Professionals

Introduction: (3-Methylpyridin-4-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its application as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including a wide array of pharmaceuticals and biologically active compounds. The presence of the pyridine ring and the methyl group imparts specific steric and electronic properties that can influence the reactivity and ultimate structure of the target molecules. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with relevant experimental protocols.

Core Physical and Chemical Properties

This compound is typically a white to off-white solid at room temperature.[1] Key identifying information and physical properties are summarized in the tables below. While some physical properties like boiling point and density are predicted values due to the limited availability of experimental data, they provide useful estimates for handling and reaction planning.

| Identifier | Value | Reference |

| CAS Number | 894808-72-1 | [2] |

| Molecular Formula | C₆H₈BNO₂ | [2] |

| Molecular Weight | 136.94 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Physical Property | Value | Notes | Reference |

| Appearance | White to light yellow solid | [3] | |

| Boiling Point | 323.9 ± 44.0 °C | Predicted | [3] |

| Density | 1.18 ± 0.1 g/cm³ | Predicted | [3] |

| pKa | 7.67 ± 0.58 | Predicted | [3] |

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the pyridine protons will be influenced by the positions of the methyl and boronic acid groups.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the six carbon atoms in the molecule. The carbon attached to the boron atom will have a characteristic chemical shift.

FT-IR: The infrared spectrum will likely exhibit characteristic absorption bands for O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and C-N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry: The mass spectrum under electrospray ionization (ESI) conditions is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Solubility and Storage

Information regarding the specific solubility of this compound in various organic solvents is not extensively documented. However, boronic acids generally exhibit moderate solubility in polar aprotic solvents such as tetrahydrofuran (THF) and 1,4-dioxane, which are commonly used in Suzuki-Miyaura coupling reactions. They are often sparingly soluble in nonpolar hydrocarbon solvents.

For long-term stability, this compound should be stored in a cool, dry place under an inert atmosphere, with temperatures at or below -20°C being recommended.[1] This is to prevent degradation, particularly dehydration to form the corresponding boroxine (a cyclic anhydride).

Safety Information

This compound is associated with certain hazards and should be handled with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

General Synthetic Pathway for Pyridinylboronic Acids

The synthesis often involves the reaction of a bromopyridine derivative with a strong base, such as n-butyllithium, at low temperatures to generate a lithiated intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

Caption: General synthetic scheme for pyridinylboronic acids.

Experimental Workflow for Suzuki-Miyaura Coupling

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. A general workflow for such a reaction is outlined below.

Caption: Typical workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways in Drug Discovery

In the context of drug development, boronic acids can act as inhibitors of certain enzymes, particularly serine proteases. The boron atom can form a stable, covalent adduct with the catalytic serine residue in the enzyme's active site, effectively blocking its activity. This mechanism is relevant for various signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Caption: Boronic acid inhibition of an enzymatic signaling pathway.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While comprehensive experimental data on its physical properties are somewhat limited, its chemical reactivity, especially in Suzuki-Miyaura coupling, is well-established. Researchers and drug development professionals should handle this compound with appropriate safety precautions and consider the general protocols outlined in this guide as a starting point for their synthetic endeavors. Further characterization of its physical and spectroscopic properties would be a valuable contribution to the chemical community.

References

An In-depth Technical Guide to the Safety and Handling of (3-Methylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (3-Methylpyridin-4-yl)boronic acid, a key building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Adherence to the following protocols and safety measures is crucial for the safe and effective use of this compound in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a solid organic compound. Its key identifiers and physical properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Methyl-4-pyridinylboronic acid, 3-Picoline-4-boronic acid |

| CAS Number | 894808-72-1 |

| Molecular Formula | C₆H₈BNO₂ |

| Molecular Weight | 136.95 g/mol [1] |

| Appearance | Solid |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements and corresponding pictograms are crucial for understanding the potential risks associated with this chemical.

| GHS Hazard Statement | Description | GHS Pictogram | Signal Word |

| H302 | Harmful if swallowed[2] | GHS07 (Exclamation mark) | Warning[2] |

| H315 | Causes skin irritation[1][2] | GHS07 (Exclamation mark) | Warning[2] |

| H319 | Causes serious eye irritation[1][2] | GHS07 (Exclamation mark) | Warning[2] |

| H335 | May cause respiratory irritation[1][2] | GHS07 (Exclamation mark) | Warning[2] |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[3][4]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn when handling this compound.

| PPE Category | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (EN 166).[5][6] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[5][6] |

| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter.[7][8] |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[9][10] Eyewash stations and safety showers must be readily accessible.[11]

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3][8][11] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[2] Keep away from strong oxidizing agents, strong acids, and strong bases.[11]

Emergency Procedures

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately.

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4][11][12] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[11][12] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[5][12] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate Personnel: Evacuate the area and ensure adequate ventilation.[7][13]

-

Control Ignition Sources: Remove all sources of ignition.

-

Contain Spill: Prevent further leakage or spillage if safe to do so.[5]

-

Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][7][11] Wash the spill site with soap and water after material pickup is complete.

Fire-Fighting Measures

This compound is not considered a significant fire risk; however, it may burn and emit toxic fumes.[3]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5][6]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5][6][11]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.[7][8][13]

Experimental Protocols

This compound is commonly used in Suzuki-Miyaura cross-coupling reactions. The following is a general protocol that can be adapted for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or other suitable reaction vessel

-

Magnetic stir bar

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.

-

Seal the flask with a septum and evacuate and backfill with an inert gas (repeat this cycle three times).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate key workflows for the safe handling and use of this compound.

Caption: Standard Laboratory Handling Workflow for this compound.

Caption: General Experimental Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Caption: Spill Response Procedure for this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (3-Methyl-2-propylpyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Biaryl synthesis with arenediazonium salts: cross-coupling, CH-arylation and annulation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-Methylpyridin-4-yl)boronic acid for Researchers and Drug Development Professionals

Central Islip, NY – December 26, 2025 – (3-Methylpyridin-4-yl)boronic acid, a key building block in modern medicinal chemistry, is gaining increasing attention for its role in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and its relevance in the context of drug discovery, particularly in the development of kinase inhibitors.

Core Compound Data

This compound is a heterocyclic organoboron compound that serves as a versatile reagent in organic synthesis. Its quantitative data is summarized below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₈BNO₂ | --INVALID-LINK-- |

| Molecular Weight | 136.95 g/mol | --INVALID-LINK-- |

| CAS Number | 894808-72-1 | --INVALID-LINK-- |

| IUPAC Name | (3-methyl-4-pyridinyl)boronic acid | --INVALID-LINK-- |

| Physical Form | Solid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Experimental Protocol

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. The pyridinyl moiety of this compound makes it a valuable coupling partner for the synthesis of 4-arylpyridines, a scaffold present in numerous active pharmaceutical ingredients.

Herein, we provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction: Synthesis of 3-Methyl-4-(p-tolyl)pyridine

Materials and Reagents:

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | C₆H₈BNO₂ | 136.95 | 1.2 | 1.2 |

| 4-Bromotoluene | C₇H₇Br | 171.03 | 1.0 | 1.0 |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | - | - |

| Water (degassed) | H₂O | 18.02 | - | - |

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol, 1.2 equiv.), 4-bromotoluene (1.0 mmol, 1.0 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.). Subsequently, add anhydrous 1,4-dioxane (e.g., 5 mL) and degassed water (e.g., 1 mL) via syringe.

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Relevance in Drug Discovery: Targeting Kinase Signaling Pathways

The 4-arylpyridine scaffold, readily synthesized using this compound, is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The diagram below illustrates a generalized workflow for the discovery of kinase inhibitors, a process where compounds derived from this compound could be screened and optimized.

Many kinase inhibitors containing a pyridinyl moiety have been developed to target specific signaling pathways. For instance, the p38 MAP kinase pathway is a critical regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases. The diagram below depicts a simplified representation of the p38 MAP kinase signaling cascade, a potential target for inhibitors synthesized using this compound.

This technical guide provides a foundational understanding of the properties and applications of this compound for professionals in the fields of chemical research and drug development. Its utility in constructing key molecular scaffolds underscores its importance in the ongoing quest for novel therapeutics.

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Methylpyridin-4-yl)boronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly vital in medicinal chemistry for the synthesis of biaryl and heterobiaryl scaffolds, which are common motifs in pharmaceuticals.[4][5][6] (3-Methylpyridin-4-yl)boronic acid is a key building block, allowing for the introduction of the 3-methylpyridine moiety into complex molecules, a structure found in numerous biologically active compounds.[7][8]

However, the use of nitrogen-containing heteroaryl boronic acids, such as this compound, presents unique challenges. These can include slow reaction rates and the formation of side products due to catalyst inhibition by the basic nitrogen atom, slow transmetallation, and protodeborylation (the cleavage of the C-B bond).[9][10] This document provides a detailed protocol and optimization guide for performing the Suzuki-Miyaura coupling with this compound to address these challenges and achieve high-yield synthesis of 4-aryl-3-methylpyridine derivatives.

Experimental Protocol: General Procedure

This protocol provides a generalized method for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., Aryl Bromide) (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equivalents)

-

Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DME, THF), potentially with water

-

Nitrogen or Argon gas (high purity)

-

Standard oven-dried glassware (e.g., Schlenk flask or sealed vial)

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst/ligand system.

-

Degassing: Seal the flask with a septum and evacuate the atmosphere, followed by backfilling with an inert gas (Nitrogen or Argon). This cycle should be repeated three times to ensure an oxygen-free environment.[2]

-

Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe. The reaction mixture is typically stirred under an inert atmosphere for a few minutes at room temperature.

-

Heating and Monitoring: Immerse the flask in a preheated oil bath and heat to the desired temperature (typically 80-120 °C).[2] The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 4-aryl-3-methylpyridine product.[11]

Data Presentation: Optimization of Reaction Parameters

The choice of catalyst, ligand, base, and solvent is critical for overcoming the challenges associated with pyridylboronic acids. The following tables summarize key parameters for optimizing the Suzuki coupling reaction.

Table 1: Catalyst and Ligand Selection The catalyst system's efficiency is paramount. While traditional catalysts are effective, modern phosphine ligands often provide higher yields, especially with less reactive aryl chlorides.[4][12]

| Catalyst (mol%) | Ligand (mol%) | Aryl Halide Type | Typical Yield (%) | Notes |

| Pd(PPh₃)₄ (3-5%) | - | Aryl Iodide/Bromide | 60-85% | A standard, widely used catalyst. |

| Pd(dppf)Cl₂ (3%) | - | Aryl Bromide | 70-95% | Often provides higher yields and is tolerant of various functional groups.[13] |

| Pd₂(dba)₃ (2%) | SPhos (4%) | Aryl Bromide/Chloride | 80-98% | Highly active system for challenging substrates, including heteroaryl chlorides.[4] |

| Pd(OAc)₂ (2%) | XPhos (4%) | Aryl Bromide/Chloride | 75-95% | Effective for sterically hindered substrates. |

| Pd₂(dba)₃ (1.5%) | P(t-Bu)₃ (3%) | Aryl Chloride | 70-90% | A robust system for coupling with less reactive aryl chlorides.[1] |

Table 2: Base and Solvent System Optimization The base activates the boronic acid for transmetalation, and its strength can significantly impact the reaction.[1] The solvent system influences solubility and reaction kinetics.

| Base | Solvent System | Typical Yield (%) | Notes |

| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 70-90% | A common and effective combination for many substrates.[14] |

| K₃PO₄ | Toluene or 1,4-Dioxane | 85-98% | A stronger base, often beneficial for electron-deficient boronic acids or less reactive halides.[9][15] |

| Cs₂CO₃ | 1,4-Dioxane or DMF | 80-95% | A highly effective but more expensive base, useful in difficult couplings. |

| Na₂CO₃ | DME / H₂O (3:1) | 65-85% | A standard aqueous base system.[14] |

| KF | Anhydrous THF or Dioxane | 60-80% | A weaker base that can minimize protodeborylation, especially with sensitive substrates.[9][10] |

Table 3: Troubleshooting Common Issues Several side reactions can lower the yield of the desired product. Understanding these issues is key to effective troubleshooting.[9]

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive catalyst- Poor transmetalation- Catalyst inhibition | - Increase catalyst loading (e.g., from 3% to 5%).[9]- Use a stronger base like K₃PO₄.[9]- Employ more active ligands (e.g., SPhos, XPhos).[4] |

| Protodeborylation | - Presence of water- High temperature- Strong base | - Use anhydrous solvents and a milder base like KF or NaHCO₃.[9]- Lower the reaction temperature and shorten the reaction time.[9]- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[9] |

| Homocoupling | - Presence of oxygen- High catalyst loading | - Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[9]- Optimize (reduce) catalyst loading. |

| Dehalogenation | - Inappropriate base or solvent | - Screen different bases and solvents to find conditions that favor cross-coupling. |

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. wwjmrd.com [wwjmrd.com]

- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

Synthesis of Substituted Pyyridines via Boronic Acids: Application Notes and Protocols for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry. Pyridine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules. The use of boronic acids, particularly through the Suzuki-Miyaura cross-coupling reaction, offers a versatile and powerful strategy for the construction of these vital compounds. This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines utilizing boronic acids, with a focus on palladium- and nickel-catalyzed systems.

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organic halide or triflate, catalyzed by a transition metal complex.[1][2] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids.[2][3]

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (e.g., a halopyridine) to form a Pd(II) complex.[1][2]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.[1][2]

-

Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired substituted pyridine and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

A simplified representation of this catalytic cycle is depicted below:

Experimental Protocols

A general workflow for the synthesis of substituted pyridines using boronic acids via the Suzuki-Miyaura cross-coupling reaction is outlined below. This workflow can be adapted based on the specific substrates and catalytic system employed.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyridines

This protocol is a standard starting point for the coupling of various halopyridines with arylboronic acids.[5][6]

Materials:

-

Halopyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol %)

-

1 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv)

-

1,4-Dioxane (degassed)

-

Ethyl acetate

-

Brine

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., Argon), add the halopyridine, arylboronic acid, and Pd(PPh₃)₂Cl₂.

-

Add degassed 1,4-dioxane and stir the mixture at room temperature for 30 minutes.

-

Add the degassed 1 M aqueous Na₂CO₃ solution.

-

Heat the reaction mixture to reflux (approximately 101 °C) for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of Heterocyclic Halides

Nickel catalysts offer a more cost-effective alternative to palladium and can be particularly effective for certain substrates.[7]

Materials:

-

Heterocyclic halide (e.g., bromopyridine) (1.0 equiv)

-

Arylboronic acid (2.5 equiv)

-

NiCl₂(PCy₃)₂ (5 mol %)

-

Potassium phosphate (K₃PO₄) (4.5 equiv)

-

tert-Amyl alcohol or 2-Me-THF (green solvents)

-

Hexamethylbenzene (internal standard for NMR yield)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the heterocyclic halide, arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄ in a reaction vial.

-

Add the chosen solvent (tert-amyl alcohol or 2-Me-THF).

-

Seal the vial and heat the mixture at 100 °C for 12 hours.

-

Cool the reaction to room temperature. If determining yield by NMR, add the internal standard.

-

For isolation, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Preparation of 3-Pyridylboronic Acid

The availability of the boronic acid is crucial. While many are commercially available, some may need to be synthesized in-house.[8][9]

Materials:

-

3-Bromopyridine (1.0 equiv)

-

Triisopropyl borate (1.2 equiv)

-

n-Butyllithium (2.5 M in hexanes) (1.2 equiv)

-

Toluene

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To a three-necked flask equipped with a stirrer, temperature probe, and nitrogen inlet, add toluene, THF, triisopropyl borate, and 3-bromopyridine.

-

Cool the mixture to -40 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium over 1 hour, maintaining the temperature at -40 °C.

-

Stir for an additional 30 minutes at -40 °C.

-

Quench the reaction by adding 1 M HCl.

-

Allow the mixture to warm to room temperature.

-

Separate the aqueous layer and wash the organic layer with 1 M HCl.

-

Combine the aqueous layers and adjust the pH to approximately 7 with a suitable base.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers, concentrate, and isolate the 3-pyridylboronic acid.

Data Presentation: Comparative Performance of Catalytic Systems

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and scope of the Suzuki-Miyaura reaction for pyridine synthesis. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Palladium-Catalyzed Synthesis of 2-Arylpyridines

| Entry | Pyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid pinacol ester | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 100 | - | 72 | [10] |

| 2 | Pyridine-2-sulfonyl fluoride | 2-Furanboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | - | 70 | [10] |

| 3 | 2-Bromopyridine | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (2) / Ligand 1 (6) | KF | Dioxane | - | - | 82 | [11] |

| 4 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 95 | [12] |

Table 2: Palladium-Catalyzed Synthesis of 3-Arylpyridines

| Entry | Halopyridine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 6 | 95 | [5] |

| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | t-BuOH | 100 | 18 | 92 | [12] |

| 3 | 3-Iodopyridine | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [13] |

Table 3: Palladium-Catalyzed Synthesis of 4-Arylpyridines

| Entry | Halopyridine | Boronic Acid Derivative | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Iodopyridine | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ (2) | dppf | Pyridine | Toluene | RT | 1 | 36.9 |

| 2 | 4-Bromopyridine | 4-Pyridineboronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ (2) | dppf | Pyridine | Toluene/H₂O | 80 | 24 | 96.5 |

| 3 | 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ (1) / RuPhos (2) | RuPhos | K₃PO₄ | sec-Butanol | 100 | 24 | 91 |

Table 4: Nickel-Catalyzed Synthesis of Substituted Pyridines

| Entry | Halopyridine | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromopyridine | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | 2-Me-THF | 100 | 12 | 85 | [7] |

| 2 | 2-Chloropyridine | 4-Tolylboronic acid | NiCl₂(dppf) (10) | K₃PO₄ | Dioxane | 95 | 24 | 88 | [14] |

| 3 | 2-Bromopyridine | 3-Quinolineboronic acid | Ni(acac)₂ (5) / Ligand | K₂CO₃ | Toluene/H₂O | RT | 24 | 75 | [14] |

Note on Data: The yields presented are as reported in the cited literature and may vary depending on the specific reaction scale and purity of reagents. Direct comparison between different studies should be made with caution due to variations in reaction conditions.

Troubleshooting and Optimization

-

Low or No Conversion: Ensure strictly inert conditions, as oxygen can deactivate the catalyst. Check the quality and purity of the boronic acid, which can degrade. Consider using more stable boronic esters (e.g., pinacol esters). The choice of ligand is critical; bulky, electron-rich phosphine ligands are often beneficial.[12]

-

Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[11] Careful optimization of the base and temperature can help mitigate this.

-

Purification Challenges: Residual palladium catalysts can sometimes be difficult to remove. Various scavenging agents or filtration through activated carbon or celite can be employed.

By leveraging the detailed protocols and comparative data presented in these application notes, researchers can effectively and efficiently synthesize a wide range of substituted pyridines, accelerating drug discovery and materials science innovation.

References

- 1. youtube.com [youtube.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. A nickel-catalyzed route to pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Application Notes: Palladium-Catalyzed Cross-Coupling with (3-Methylpyridin-4-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This reaction is particularly vital in medicinal chemistry and drug development for the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in a vast array of pharmaceutical agents.[4][5][6]

(3-Methylpyridin-4-yl)boronic acid is a valuable building block for introducing a substituted pyridine moiety, a common pharmacophore that can influence a molecule's solubility, metabolic stability, and target-binding properties.[6] However, the cross-coupling of pyridine-containing boronic acids presents unique challenges. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and lower reaction yields.[7] Therefore, careful selection of the catalyst, ligands, base, and reaction conditions is critical for achieving a successful and high-yielding transformation.[7][8]

These application notes provide a comprehensive overview, key considerations, and detailed protocols for the effective use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[9][10] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[10]

-

Transmetalation: The organic group from the activated boronic acid (in the form of a borate anion, [R-B(OH)₃]⁻, formed by reaction with a base) is transferred to the palladium center, displacing the halide.[1][3][10] This is often the rate-determining step, especially with challenging substrates like pyridylboronic acids.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][9]

Data Presentation: Reaction Condition Optimization

The success of coupling this compound is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various pyridylboronic acids with aryl halides, which serve as a strong starting point for optimization.

| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (3.0) | 1,4-Dioxane/H₂O | Reflux | 8 | 3-Bromoquinoline | 69 | [11] |

| Pd(OAc)₂ (0.25) | Ligand 1* | K₃PO₄ | Toluene | 100 | 18-24 | Heteroaryl-Cl | 77-90 | [12] |

| PEPPSI-IPr (2) | - | K₂CO₃ (2.0) | THF | 60-80 | 12-18 | Aryl-Br | ~95 | [7] |

| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3.0) | 1,4-Dioxane | 65-100 | 12 | Aryl-SO₂F | 5-89 | [13][14] |

| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100-120 | 18-24 | Aryl-Cl | >85 | [12] |

| Pd(OAc)₂ (1.5) | PPh₃ (6.0) | Na₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 95 | 2.5 | 3-Bromoquinoline | ~90 | [15] |

Note: Ligand 1 refers to a specific monophosphine ligand detailed in the cited literature.[12] Yields are highly substrate-dependent.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Protocol 1: General Procedure using a Pre-formed Catalyst (e.g., PEPPSI-IPr)

This protocol is recommended for its reliability and use of an air- and moisture-stable precatalyst.[7]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) (5.0 mL)

-

Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

Procedure:

-

To the reaction vessel, add the aryl halide, this compound, PEPPSI-IPr catalyst, and potassium carbonate.

-

Seal the vessel and purge with an inert atmosphere (e.g., by evacuating and backfilling with argon or nitrogen three times).

-

Add anhydrous THF via syringe.

-

Place the vessel in a preheated oil bath and stir the reaction mixture at 60–80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure using In-Situ Catalyst Generation (e.g., Pd(OAc)₂/PPh₃)

This protocol uses more common and less expensive catalyst components but requires careful handling to ensure the generation of the active Pd(0) species.[15]

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (or its boroxin) (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.015 mmol, 1.5 mol%)

-

Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

-

Sodium Carbonate (Na₂CO₃) solution (2 M aqueous, 1.5 mL, 3.0 equiv)

-

1,4-Dioxane (3.0 mL)

-

Reaction vessel (e.g., Schlenk flask) with a magnetic stir bar and condenser

Procedure:

-

To the reaction vessel, add the aryl halide and this compound.

-

Add 1,4-dioxane, followed by the 2M aqueous Na₂CO₃ solution.

-

Add the Palladium(II) acetate and triphenylphosphine.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using several vacuum/inert gas back-fill cycles.

-

Heat the reaction mixture to 90–100 °C under an inert atmosphere with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent in vacuo.

-

Add ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful method for synthesizing 3-methyl-4-arylpyridine derivatives, which are important substructures in drug discovery.[16] Success in these reactions hinges on overcoming the challenge of potential catalyst inhibition by the pyridine nitrogen.[7] The use of modern, pre-formed palladacycle catalysts (e.g., PEPPSI-IPr) or carefully optimized conditions with traditional palladium sources and appropriate ligands can lead to high yields.[7][12] The protocols and data provided herein offer a robust starting point for researchers to apply this methodology, with the understanding that optimization for each specific substrate pair is crucial for achieving the desired outcome.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. wwjmrd.com [wwjmrd.com]

- 4. benchchem.com [benchchem.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]